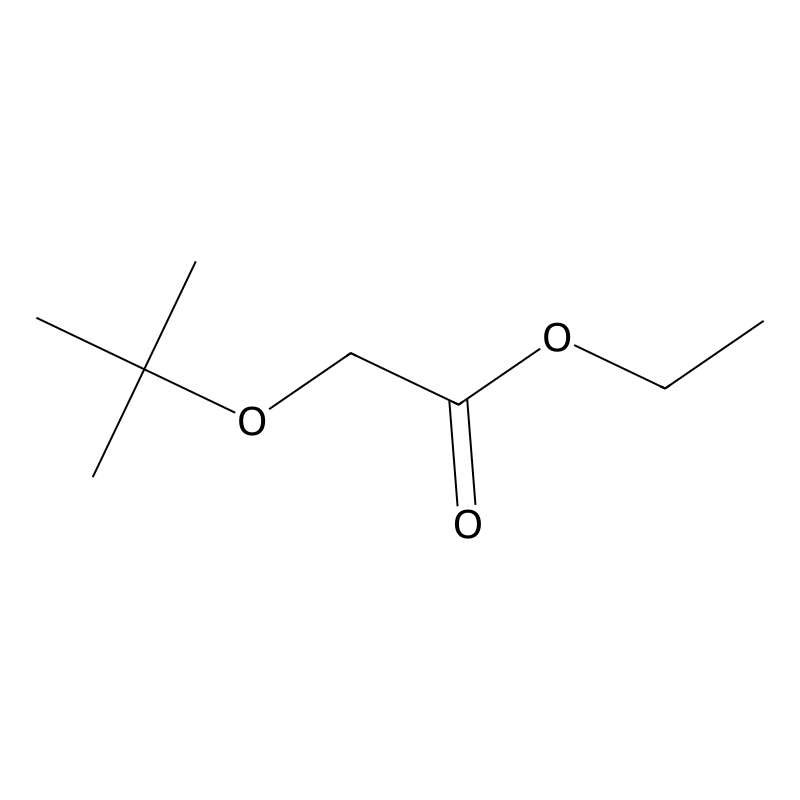

Ethyl 2-(tert-butoxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 2-(tert-butoxy)acetate is a chemical compound characterized by the presence of an ethyl ester group and a tert-butoxy substituent. Its systematic name reflects its structure, which consists of an ethyl group attached to an acetate moiety, with a tert-butoxy group providing steric hindrance. This compound is noted for its utility in organic synthesis, particularly as a protecting group for carboxylic acids.

- Hydrolysis: In the presence of aqueous acid or base, the ester bond hydrolyzes to yield tert-butyl glycolate and ethanol. Common reagents include hydrochloric acid or sodium hydroxide.

- Transesterification: The compound can react with other alcohols to form different esters, facilitated by catalysts such as sulfuric acid or sodium methoxide.

- Oxidation: Under oxidative conditions, the tert-butoxy group can be converted to a tert-butyl group, leading to products like tert-butyl acetate.

These reactions highlight its versatility in synthetic chemistry.

While specific biological activities of ethyl 2-(tert-butoxy)acetate are not extensively documented, it serves as a protecting group in peptide synthesis, indicating potential applications in medicinal chemistry. Its role in drug formulation and delivery systems suggests that it may influence the bioavailability and stability of pharmaceutical compounds.

Ethyl 2-(tert-butoxy)acetate can be synthesized through several methods:

- Esterification: The primary method involves the esterification of tert-butyl glycolate with ethanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants in an organic solvent such as toluene, followed by purification through distillation.

- Industrial Production: In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable production method compared to traditional batch processes.

Ethyl 2-(tert-butoxy)acetate has diverse applications across various fields:

- Chemistry: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biology: The compound is utilized as a protecting group for carboxylic acids during peptide synthesis.

- Medicine: It plays a role in formulating certain drug delivery systems.

- Industry: Ethyl 2-(tert-butoxy)acetate is involved in producing polymers and resins, as well as coatings and adhesives.

Several compounds share structural similarities with ethyl 2-(tert-butoxy)acetate. Here are some notable comparisons:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Ethyl acetate | Ethyl ester of acetic acid | Simpler structure without steric hindrance |

| Methyl tert-butyl ether | Ether with a tert-butoxy group | Functions as an ether rather than an ester |

| Tert-butyl acetate | Ester formed from tert-butanol and acetic acid | Lacks the ethyl ester component |

Uniqueness: Ethyl 2-(tert-butoxy)acetate's combination of an ethyl ester and a tert-butoxy group makes it particularly useful as a protecting group in organic synthesis. Its ability to undergo various